Uracil

Descripción general

Descripción

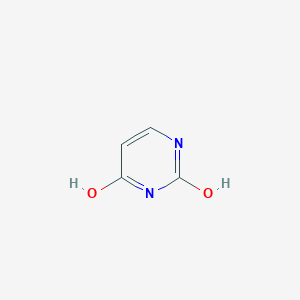

Uracil (2,4-dioxypyrimidine) is a pyrimidine nucleobase fundamental to RNA, where it pairs with adenine via two hydrogen bonds. Unlike DNA, which employs thymine, RNA utilizes this compound due to its evolutionary adaptation for transient genetic expression . Structurally, this compound comprises a six-membered aromatic ring with oxygen atoms at positions 2 and 4 (Figure 1). Its derivatives exhibit diverse bioactivities, including antitumor, antimicrobial, and cardiostimulant properties . Natural sources of this compound extend beyond nucleic acids; for instance, it has been isolated from the medicinal fungus Ganoderma lucidum .

This compound’s incorporation into DNA is typically erroneous, arising either from cytosine deamination or misincorporation of dUTP, necessitating repair by enzymes like dUTPase to maintain genomic integrity . This dual role—as an RNA building block and a DNA lesion—underscores its biochemical versatility.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El uracilo se puede sintetizar mediante varios métodos. Un método común involucra la condensación y ciclización de la urea con compuestos representados por la fórmula (I) en presencia de una base . Otro método involucra la condensación de urea y ácido propiolico bajo catálisis ácida en benceno en reflujo . Además, se ha informado la síntesis en una sola etapa utilizando ortoformiato y ésteres de ácido acético como materias primas .

Métodos de producción industrial

La producción industrial de uracilo normalmente involucra el uso de materias primas baratas y fácilmente disponibles. El proceso está diseñado para ser simple y fácil de operar, con condiciones de reacción suaves y fácilmente controlables . Esto hace que el método sea adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Decomposition Pathways

Collision-induced dissociation (CID) of protonated uracil reveals three primary fragmentation routes:

Isotopic labeling studies show ¹⁵N3-uracil loses ammonia preferentially from N3 (98% selectivity), confirming position-specific reactivity .

Biochemical Reactions

This compound-DNA glycosylase (UDG) excises this compound from DNA through stereoelectronic catalysis:

-

Enzyme induces 30° glycosidic bond rotation

-

Activates β-elimination via electron withdrawal

This excision creates an abasic site, triggering base excision repair while avoiding mutagenic intermediate release .

Solvent Effects on Reactivity

Ab initio studies reveal solvent polarity significantly impacts reaction barriers for bromination:

| Compound | ΔG‡ (kJ/mol) in Solvents |

|---|---|

| Chloroform | |

| Cytosine | 89.1 |

| 1-Methyl cytosine | 85.4 |

| Cytidine | 81.3 |

Key trends:

-

Polar solvents reduce activation energies by 9.5-16.3 kJ/mol

-

Reactivity order: cytidine > 1-methyl cytosine > cytosine

-

Hydrogen bonding stabilizes transition states in protic solvents

Gas-Phase Reaction Dynamics

Electron attachment studies on 5-trifluoromethanesulfonyl-uracil (OTfU) show:

-

92% C5-O bond cleavage vs 8% O-S cleavage

-

Threshold energy: 4.5 eV for O-S dissociation

-

Kinetic preference for C5-O rupture despite thermodynamic favorability of O-S cleavage

Retro Diels-Alder fragmentation dominates in mass spectrometry, producing characteristic m/z 70 and 44 ions through concerted bond cleavage .

These reaction profiles establish this compound as a versatile substrate for studying electronic effects, solvent interactions, and biomolecular repair mechanisms. The compound's ability to undergo both associative and dissociative processes under varying conditions makes it critical for understanding nucleic acid chemistry and designing nucleotide analogs.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Uracil is extensively studied for its biochemical properties and potential therapeutic uses. Below are key areas of research involving this compound.

1.1. Antiviral and Antitumor Activity

This compound derivatives, particularly 5-fluorothis compound (5-FU), have been developed as potent antiviral and anticancer agents. These compounds inhibit viral replication and tumor growth by targeting specific pathways in cellular metabolism.

- 5-Fluorothis compound (5-FU) : This chemotherapeutic agent is widely used to treat various cancers, including colorectal cancer. Its mechanism involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis .

- Other Derivatives : Compounds like tegafur and 5-chlorothis compound have shown promise in clinical settings, exhibiting improved pharmacological properties over traditional therapies .

1.2. Role in DNA Repair Mechanisms

This compound can inadvertently incorporate into DNA through misincorporation of deoxyuridine triphosphate (dUTP) or deamination of cytosine. This incorporation necessitates repair mechanisms to maintain genomic integrity:

- This compound-DNA Glycosylases (UDG) : Enzymes such as UNG2 play critical roles in recognizing and excising this compound from DNA, preventing mutagenesis . The presence of this compound in DNA has been linked to increased DNA strand breaks and potential carcinogenesis under certain conditions .

1.3. Detection Methods

Recent advancements have led to the development of sensitive methods for detecting this compound levels in DNA:

- This compound Sensor Fusion Proteins : These innovative tools allow for the quantitative and qualitative analysis of this compound within cellular systems, enhancing our understanding of its biological significance .

Medical Applications

This compound's medicinal applications are diverse, primarily focusing on its derivatives.

2.1. Cancer Treatment

The use of this compound derivatives in oncology is well-documented:

| Compound | Use Case | Mechanism of Action |

|---|---|---|

| 5-Fluorothis compound | Colorectal cancer | Inhibits thymidylate synthase |

| Tegafur | Adjuvant therapy | Converts to 5-FU in vivo |

| 5-Chlorothis compound | Various tumors | Similar action as 5-FU |

These compounds have shown significant efficacy in clinical trials, leading to their widespread adoption in cancer treatment protocols .

2.2. Treatment of Other Diseases

This compound also has therapeutic roles beyond oncology:

- Megaloblastic Anemia : this compound is utilized in treating this condition due to its role in nucleotide synthesis.

- Liver Disorders : Its derivatives have shown benefits in managing liver diseases through metabolic pathways .

Agricultural Applications

In agriculture, this compound serves as a precursor for several herbicides:

- Pyrimidine Herbicides : this compound is integral in synthesizing herbicides like chlorpyrifos, which inhibit photosynthesis selectively in plants .

Conclusion and Future Directions

The applications of this compound are vast and varied, with significant implications for medicine, agriculture, and molecular biology. Ongoing research aims to enhance the efficacy and selectivity of this compound derivatives while exploring novel applications in drug discovery and environmental science.

Case Study 1: 5-Fluorothis compound in Colorectal Cancer

A comprehensive clinical trial demonstrated that patients treated with 5-FU combined with leucovorin showed improved survival rates compared to those receiving standard treatments alone.

Case Study 2: this compound's Role in DNA Repair

Research indicates that increased levels of this compound within DNA can lead to higher incidences of mutations and cancer development, emphasizing the importance of effective repair mechanisms.

Mecanismo De Acción

El uracilo ejerce sus efectos incorporándose al ARN, donde se empareja con la adenina durante el proceso de transcripción . En el caso de los derivados del uracilo utilizados en la quimioterapia, como el 5-fluorouracilo, el mecanismo involucra la inhibición de la timidilato sintasa, que es esencial para la síntesis del ADN . Esto conduce a la interrupción de la replicación del ADN y la división celular en las células cancerosas .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrimidines

Thymine

Thymine (5-methyluracil) is the methylated counterpart of this compound, distinguished by a methyl group at position 5 (Table 1). This methylation enhances DNA stability by preventing erroneous repair mechanisms that target this compound. While thymine is exclusive to DNA, this compound’s presence in DNA triggers excision repair systems . The thymine-uracil dichotomy exemplifies a key evolutionary divergence between DNA and RNA.

Cytosine

Cytosine, another pyrimidine base, features an amino group at position 4 instead of this compound’s ketone group. Deamination of cytosine produces this compound, creating mutagenic U:G mismatches in DNA. Repair enzymes like this compound-DNA glycosylase selectively excise this compound to prevent C→T transition mutations .

5-Fluorothis compound (5-FU)

5-FU, a fluorine-substituted analog, acts as an antimetabolite in chemotherapy by inhibiting thymidylate synthase, disrupting DNA synthesis. Its detection in plasma, alongside this compound and tegafur (a prodrug), is achieved via UPLC-MS/MS with distinct fragment ions (e.g., m/z 41.85 for 5-FU vs. 41.84 for this compound) .

Tegafur

Tegafur, a 5-FU prodrug used in UFT/LV therapy, is metabolized to 5-FU in vivo. Its structural similarity to this compound allows co-monitoring in clinical settings, though chromatographic separation is required due to overlapping mass spectra .

2-Thiothis compound

2-Thiothis compound replaces this compound’s oxygen at position 2 with sulfur, altering base-pairing properties. It serves as a research tool in thyroid studies and RNA modification research .

Tautomeric Forms

This compound exists in lactam (predominant) and lactim tautomers, differing in hydrogen bonding and double-bond positions. These tautomers influence its reactivity and interactions, such as binding to enzyme active sites .

Role in Nucleic Acids

- RNA : this compound’s lack of a methyl group reduces RNA stability compared to DNA, facilitating transient genetic roles.

- DNA : this compound incorporation is mutagenic; dUTPase regulates dUTP levels to minimize misincorporation .

Enzymatic Interactions

- dUTPase : Hydrolyzes dUTP to dUMP, preventing this compound integration into DNA. Its trimeric structure and Mg²⁺-dependent mechanism are conserved across species .

- Nsp15 Endoribonuclease : SARS-CoV-2’s Nsp15 binds this compound analogs like tipiracil, suggesting this compound-based scaffolds for antiviral drug design .

Research Findings on Pharmacological and Biochemical Properties

Enzyme Inhibition Studies

This compound derivatives exhibit cholinesterase inhibitory activity. For example, compound 4 (N1-toluene-4-sulfonyl-5-Br-uracil) shows an IC₅₀ of 0.195 mM for acetylcholinesterase (AChE), outperforming other derivatives .

Analytical Methods

UPLC-MS/MS enables simultaneous quantification of this compound, 5-FU, and tegafur in plasma, with LLOQs of 5–50 ng/mL, critical for therapeutic monitoring .

Tables Summarizing Structural and Functional Data

Table 1: Structural Comparison of this compound and Analogous Compounds

Table 2: Pharmacological Data of Selected this compound Derivatives

Propiedades

IUPAC Name |

1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Record name | uracil | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uracil | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28806-15-7 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021424 | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uracil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |

| Record name | Uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pyrimidinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-d | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | uracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

330 °C | |

| Record name | Uracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.